molecular formula C24H29N3O4S B2834482 N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 452055-65-1

N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2834482
CAS No.: 452055-65-1
M. Wt: 455.57
InChI Key: WOXPEAPQNDBGTJ-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling with the sulfonylbenzamide group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce any double bonds or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cell proliferation, apoptosis, or inflammation .

Properties

IUPAC Name

N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-18-11-15-26(16-12-18)24(29)21-9-2-3-10-22(21)25-23(28)19-7-6-8-20(17-19)32(30,31)27-13-4-5-14-27/h2-3,6-10,17-18H,4-5,11-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPEAPQNDBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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